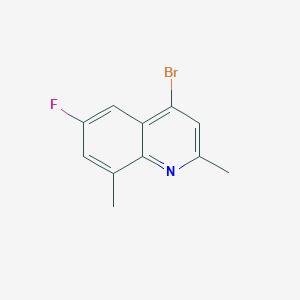

4-Bromo-6-fluoro-2,8-dimethylquinoline

Description

Significance of Halogenated Quinoline (B57606) Derivatives as Chemical Scaffolds

Halogenated quinoline derivatives are of particular importance as chemical scaffolds. The incorporation of halogen atoms, such as fluorine, chlorine, bromine, and iodine, into the quinoline ring system can significantly modulate a molecule's properties. Halogens can influence the lipophilicity, metabolic stability, and binding affinity of a compound to biological targets. For instance, the presence of a fluorine atom can enhance metabolic stability and binding interactions, while bromine and iodine can serve as reactive handles for further chemical modifications through cross-coupling reactions. This makes halogenated quinolines highly versatile intermediates in the synthesis of complex molecules with desired biological activities or material properties.

Historical Context and Evolution of Quinoline Chemistry

The history of quinoline chemistry dates back to the 19th century with the isolation of quinoline from coal tar. Early research focused on understanding its fundamental structure and reactivity. A significant breakthrough was the development of synthetic methods, such as the Skraup and Doebner-von Miller syntheses, which allowed for the controlled production of a variety of quinoline derivatives. Over the decades, the field has evolved from basic structural elucidation to the sophisticated design and synthesis of quinolines with specific functions. The advent of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the ability of chemists to create complex substituted quinolines, including halogenated derivatives, with high precision and efficiency. This has paved the way for their application in diverse areas, from antimalarial drugs to organic light-emitting diodes (OLEDs).

Research Rationale for Investigating 4-Bromo-6-fluoro-2,8-dimethylquinoline

The investigation into this compound is driven by its unique structural features and its potential as a versatile precursor for more complex chemical structures.

The specific arrangement of substituents in this compound—a bromine atom at the 4-position, a fluorine atom at the 6-position, and methyl groups at the 2- and 8-positions—is expected to impart a distinct set of molecular characteristics. The bromine at C4 provides a reactive site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of a wide range of functional groups. The electron-withdrawing fluorine atom at C6 influences the electronic distribution of the aromatic system, which can affect the molecule's reactivity and biological interactions. The methyl groups at C2 and C8 introduce steric bulk and increase lipophilicity, which can modulate the molecule's solubility and how it fits into biological targets. This combination of electronic and steric effects makes this compound a unique building block for creating novel molecules.

Building on its unique substitution pattern, this compound holds significant promise as a precursor for advanced chemical structures. The reactivity of the C-Br bond at the 4-position is a key feature, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. This versatility enables the synthesis of a diverse library of compounds. For example, related 4-bromoquinolines are used in the synthesis of active pharmaceutical ingredients (APIs) for anticancer treatments and in the development of dyes for OLEDs and solar cells. ossila.com Therefore, this compound is a valuable intermediate for the discovery of new drugs and advanced materials.

Data Tables

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9BrFN |

|---|---|

Molecular Weight |

254.10 g/mol |

IUPAC Name |

4-bromo-6-fluoro-2,8-dimethylquinoline |

InChI |

InChI=1S/C11H9BrFN/c1-6-3-8(13)5-9-10(12)4-7(2)14-11(6)9/h3-5H,1-2H3 |

InChI Key |

GPUJVLVTFXVDCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C(C=C(N=C12)C)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 6 Fluoro 2,8 Dimethylquinoline

Classical and Named Reactions for Quinoline (B57606) Core Construction

The synthesis of the quinoline scaffold is well-established in organic chemistry, with several named reactions providing reliable pathways to this heterocyclic system. jptcp.com These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.

Friedländer Condensation Pathways to Dimethylquinoline Frameworks

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. jk-sci.comwikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. organic-chemistry.org This condensation can be catalyzed by either acids or bases. jk-sci.com

For the synthesis of a 2,8-dimethylquinoline (B75129) framework, a potential Friedländer approach would involve the reaction of 2-amino-3-methylbenzaldehyde (B2521930) with acetone (B3395972). In this scenario, the 2-amino-3-methylbenzaldehyde provides the benzene (B151609) ring and the C8-methyl group, while acetone provides the atoms that will become C2 (with its methyl group) and C3 of the quinoline ring. The initial step is an aldol-type condensation, followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org

A plausible pathway to the target compound's core structure would start with a appropriately substituted 2-aminobenzophenone. Subsequent halogenation at the C4 position would be required to yield the final product, as this position is formed during the cyclization step. A one-pot synthesis variation has been developed, starting from o-nitroarylcarbaldehydes, which are reduced in situ with iron powder before the condensation step. organic-chemistry.org

Table 1: Friedländer Synthesis Overview

| Feature | Description |

|---|---|

| Starting Materials | 2-aminoaryl aldehyde/ketone and a carbonyl compound with an α-methylene group. organic-chemistry.org |

| Key Reagents | Acid (e.g., p-toluenesulfonic acid, HCl) or Base (e.g., NaOH, KOH). jk-sci.comwikipedia.org |

| Product Type | Substituted quinolines. jk-sci.com |

| Relevance to Target | Can construct the 2,8-dimethylquinoline core. Bromination at C4 would be a subsequent step. |

Pfitzinger Reaction Applications in 4-Substituted Quinoline Synthesis

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids, making it particularly relevant for synthesizing 4-substituted quinolines. wikipedia.orgpharmaguideline.com The reaction condenses isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a strong base. wikipedia.orgijsr.net

The mechanism begins with the base-catalyzed hydrolysis of the isatin's amide bond to form an intermediate keto-acid. wikipedia.orgijsr.net This intermediate then reacts with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

To prepare a precursor for 4-bromo-6-fluoro-2,8-dimethylquinoline, one could start with 5-fluoro-7-methylisatin. Reacting this substituted isatin with acetone under basic conditions would yield 6-fluoro-2,8-dimethylquinoline-4-carboxylic acid. This carboxylic acid derivative can then serve as a precursor for the introduction of the bromine atom at the C4 position through methods such as decarboxylative halogenation (e.g., the Hunsdiecker reaction). The Pfitzinger reaction's utility has been demonstrated in the synthesis of various bioactive quinoline carboxylic acid derivatives. researchgate.netjocpr.com

Table 2: Pfitzinger Reaction Overview

| Feature | Description |

|---|---|

| Starting Materials | Isatin (or derivatives) and a carbonyl compound. pharmaguideline.com |

| Key Reagents | Strong base (e.g., Potassium Hydroxide). wikipedia.orgijsr.net |

| Product Type | Quinoline-4-carboxylic acids. wikipedia.org |

| Relevance to Target | Directly installs a functional group (carboxyl) at the C4 position, which can be later converted to a bromo group. |

Skraup Synthesis and Its Modified Protocols for Halogenated Quinoline Scaffolds

The Skraup synthesis is one of the oldest and most fundamental methods for preparing quinolines. wikipedia.org The classic reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The reaction is known for its often harsh and vigorous conditions. wikipedia.org

The mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and dehydrogenation by the oxidizing agent to form the quinoline ring. pharmaguideline.com To control the reactivity, ferrous sulfate (B86663) is often added. wikipedia.org

For the synthesis of halogenated quinolines, a halogenated aniline serves as the starting material. google.com For example, using 4-fluoro-2-methylaniline (B1329321) as the substrate in a Skraup reaction would incorporate the fluorine at the C6 position and the methyl group at the C8 position of the resulting quinoline. The original Skraup synthesis yields an unsubstituted pyridine (B92270) ring. However, modified protocols, often categorized under the Doebner-von Miller reaction, use α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of substituted quinolines. nih.govorganicreactions.org To obtain the 2-methyl substituent, methyl vinyl ketone could be used in place of glycerol. The introduction of the bromine at C4 would typically be performed as a separate electrophilic substitution step after the quinoline ring system is formed. Microwave-assisted Skraup reactions have been developed to improve reaction efficiency and reduce reaction times. nih.gov

Table 3: Skraup Synthesis Overview

| Feature | Description |

|---|---|

| Starting Materials | Aniline, glycerol (or α,β-unsaturated carbonyl), sulfuric acid, oxidizing agent. wikipedia.org |

| Key Reagents | H₂SO₄, Nitrobenzene (or As₂O₅). wikipedia.org |

| Product Type | Quinolines. wikipedia.org |

| Relevance to Target | A halogenated aniline can be used to form the corresponding halogenated quinoline core. C4-bromination is a post-synthesis step. |

Conrad-Limpach and Gould-Jacobs Cyclizations for Quinolinone Precursors

The Conrad-Limpach and Gould-Jacobs reactions are key methods for synthesizing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. synarchive.commdpi.comwikipedia.org These quinolones are valuable precursors for 4-haloquinolines.

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. wikipedia.orgscribd.com The reaction conditions determine the outcome. At lower temperatures, the aniline attacks the keto group, leading to a β-aminoacrylate intermediate which, upon heating (often at temperatures around 250 °C in a high-boiling solvent like mineral oil), cyclizes to form a 4-hydroxyquinoline (B1666331). wikipedia.orgnih.gov

The Gould-Jacobs reaction starts with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org This is followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org This reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org

For the target compound, a 4-fluoro-2-methylaniline could be reacted with a β-ketoester (e.g., ethyl acetoacetate (B1235776) for the Conrad-Limpach) or a malonic ester derivative (for the Gould-Jacobs) to form the corresponding 6-fluoro-8-methyl-4-hydroxyquinoline. The crucial step for the synthesis of 4-bromoquinoline (B50189) is the subsequent conversion of the 4-hydroxy group into a bromo group. This transformation can be achieved using standard halogenating agents such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).

Table 4: Conrad-Limpach & Gould-Jacobs Synthesis Overview

| Feature | Description |

|---|---|

| Starting Materials | Aniline and a β-ketoester (Conrad-Limpach) or a malonic ester derivative (Gould-Jacobs). wikipedia.orgwikipedia.org |

| Key Reagents | High temperature for cyclization; subsequent saponification/decarboxylation for Gould-Jacobs. mdpi.comablelab.eu |

| Product Type | 4-Hydroxyquinolines (4-Quinolones). synarchive.comwikipedia.org |

| Relevance to Target | Produces a 4-hydroxyquinoline intermediate, where the hydroxyl group can be readily substituted by bromine. |

Advanced Catalytic Strategies for Quinoline Synthesis

Modern synthetic chemistry has introduced powerful catalytic methods for the construction of heterocyclic rings, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. acs.org

Transition-Metal-Catalyzed Annulation Reactions for Substituted Quinolines

Transition-metal catalysis has emerged as a powerful tool for the synthesis of substituted quinolines through various annulation strategies. du.edu These reactions often proceed via C-H bond activation, providing atom-economical pathways to complex molecular scaffolds. acs.org Catalysts based on rhodium, ruthenium, palladium, cobalt, and other metals have been successfully employed. mdpi.comrsc.org

One prominent strategy involves the rhodium-catalyzed hydroacylative annulation of o-alkynyl anilines with aldehydes. acs.org This process forms a 2-aminophenyl enone intermediate, which then cyclizes to the quinoline. The mild conditions allow for a broad range of functional groups. acs.org Another approach is the ruthenium-catalyzed annulation of enaminones with anthranils, which provides an alternative route to 3-substituted quinolines. mdpi.comrsc.org

In the context of this compound, a hypothetical transition-metal-catalyzed synthesis could involve the coupling of a 4-fluoro-2-methylaniline derivative with a suitably substituted alkyne. For example, a palladium-catalyzed reaction could couple a haloaniline with an alkyne to construct the quinoline ring. The specific substitution pattern of the final product is dictated by the choice of the aniline and alkyne precursors. The bromine at the C4 position could either be present on one of the starting materials or be installed later using site-selective C-H functionalization, another area where transition-metal catalysis excels. acs.org

Table 5: Transition-Metal-Catalyzed Annulation Overview

| Feature | Description |

|---|---|

| Starting Materials | Substituted anilines, alkynes, aldehydes, enaminones, etc. mdpi.comacs.org |

| Key Reagents | Transition-metal catalysts (e.g., Rh, Ru, Pd, Co complexes). acs.orgmdpi.com |

| Product Type | Diversely substituted quinolines. du.edu |

| Relevance to Target | Offers highly efficient and regioselective pathways to complex quinoline structures under mild conditions. |

Organocatalytic and Brønsted Acid/Base Catalyzed Methods

Organocatalysis, which uses small organic molecules as catalysts, represents a major area of green chemistry, avoiding the use of potentially toxic metals. nih.gov Asymmetric organocatalysis can be used to synthesize complex, polycyclic quinoline derivatives with high enantioselectivity. nih.govacs.org These reactions often proceed in a one-pot fashion, for instance, by reacting aldehydes, anilines, and nitroalkenes to generate hexahydrocyclopenta[b]quinoline structures with multiple stereocenters. nih.govacs.org The Povarov reaction, an aza-Diels-Alder reaction, is a classic example of an acid-catalyzed method for accessing the quinoline core. acs.org

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts that have found broad application in organic synthesis. mdpi.comscripps.edu NHCs can catalyze the synthesis of quinolinone-fused derivatives through the annulation of modified enals. acs.org In a different approach, an indirect Friedländer quinoline synthesis can be catalyzed by an NHC, reacting specific precursors in the presence of a base like KOH to form the quinoline ring system. rsc.org NHCs have also been shown to catalyze the 1,2-selective hydroboration of quinolines, demonstrating their utility in modifying the quinoline core itself. acs.org

Regioselective Installation and Manipulation of Halogen and Alkyl Substituents

Creating the specific substitution pattern of this compound requires precise control over the placement of each group. This is typically achieved either by using starting materials that already contain the desired substituents or by direct functionalization of a pre-formed quinoline scaffold.

Direct Halogenation Strategies for Bromine and Fluorine Introduction

Direct halogenation provides a straightforward route to introduce bromine and fluorine atoms onto the quinoline ring. Metal-free methods are particularly attractive for their operational simplicity and reduced environmental impact. An efficient protocol for the C5-selective halogenation of 8-substituted quinolines uses N-halosuccinimides (NCS for chlorine, NBS for bromine) as the halogen source in water, without the need for additional catalysts or oxidants. rsc.orgrsc.orgsemanticscholar.org This method is notable for its high regioselectivity and broad substrate scope. rsc.orgsemanticscholar.org

For the synthesis of this compound, a plausible strategy would involve the synthesis of a 6-fluoro-2,8-dimethylquinoline (B1442680) intermediate, followed by a regioselective bromination at the C4 position. Alternatively, one could start with a pre-brominated aniline, such as 2-bromo-6-fluoroaniline, and construct the quinoline ring from it. google.com The Sandmeyer reaction, a classic method for introducing halides onto an aromatic ring, could also be employed, starting from a corresponding aminoquinoline derivative.

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Target Molecule |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Catalyst |

| Silver(I) carbonate (Ag₂CO₃) | Oxidant |

| Tetrabutylammonium bromide (TBAB) | Additive |

| Ethyl acrylate | Reagent |

| N-Methyl-2-pyrrolidone (NMP) | Solvent |

| Dichlorobis(triphenylphosphine)palladium(II) (Pd(dppf)Cl₂) | Catalyst |

| Palladium(II) acetylacetonate (B107027) (Pd(acac)₂) | Catalyst |

| Acetic acid (AcOH) | Solvent/Reagent |

| Acetic anhydride (B1165640) (Ac₂O) | Reagent |

| Copper(I) iodide | Catalyst |

| Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) | Catalyst |

| Rhodium(III) complexes | Catalyst |

| Copper(II) acetate (Cu(OAc)₂) | Oxidant |

| Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·nH₂O) | Catalyst |

| Triphenylphosphine (PPh₃) | Ligand |

| N-Bromosuccinimide (NBS) | Brominating Agent |

| 2-Bromo-6-fluoroaniline | Potential Starting Material |

| Linrodostat | Pharmaceutical Ingredient |

| 6-Fluoro-4,8-dimethylquinoline | Related Compound |

Nucleophilic Aromatic Substitution for Fluorine Incorporation

The introduction of a fluorine atom onto the quinoline scaffold at the C6 position can be effectively achieved via Nucleophilic Aromatic Substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. For the SNAr mechanism to be efficient, the aromatic ring must be 'activated' by the presence of electron-withdrawing groups, and the leaving group must be suitable. The quinoline ring system, being electron-deficient, is inherently activated for SNAr.

The general reactivity trend for leaving groups in SNAr is often F > Cl > Br > I, the reverse of the trend seen in SN2 reactions. stackexchange.com This principle is pivotal for designing a synthesis where a fluorine atom is introduced or retained while other functionalities are manipulated.

Late-Stage Functionalization Techniques for 2,8-Dimethyl Group Integration

Late-stage functionalization (LSF) has become a transformative strategy in chemical synthesis, allowing for the modification of complex molecules at a late point in the synthetic sequence. acs.orgnih.gov This approach avoids the need to carry functional groups through a lengthy multi-step synthesis from the beginning. For this compound, LSF could be employed to introduce the methyl groups at the C2 and C8 positions onto a pre-existing 4-bromo-6-fluoroquinoline (B1289494) core.

Transition metal-catalyzed C-H activation is a powerful tool for LSF. acs.orgnih.gov These reactions use catalysts based on metals like palladium, rhodium, or iridium to selectively replace a hydrogen atom with another functional group. acs.orgrsc.org The inherent electronic properties of the quinoline ring can direct this functionalization. The C2 and C8 positions are susceptible to certain types of C-H functionalization. For instance, radical-based methods, often initiated by photoredox catalysis, can be used to install alkyl groups onto electron-deficient heterocycles like quinolines. nih.gov The "magic methyl" effect, where the addition of a methyl group can significantly improve a molecule's properties, has driven the development of numerous late-stage methylation techniques. nih.gov

Multi-Component Reactions (MCRs) for Poly-functionalized Quinoline Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly efficient for building complex molecules like poly-functionalized quinolines. rsc.orgjocpr.com These reactions are prized for their high atom and step economy, reducing waste and saving time compared to traditional linear syntheses. jocpr.combohrium.com

Several classic named reactions for quinoline synthesis, such as the Friedländer, Combes, or Doebner-von Miller syntheses, can be adapted into MCR formats. The Friedländer synthesis, for example, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a convergent and powerful method for generating substituted quinolines. organic-chemistry.orgtandfonline.com An MCR approach could assemble the this compound core in a single pot from appropriately chosen precursors, significantly streamlining the synthetic process. bohrium.comresearchgate.net The versatility of MCRs allows for the creation of diverse libraries of quinoline derivatives by simply varying the input components. rsc.org

Green Chemistry Principles in the Synthesis of Quinolines

Modern synthetic chemistry places a growing emphasis on sustainability. Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com These principles are increasingly being applied to the synthesis of important heterocyclic scaffolds like quinolines.

Microwave-Assisted and Ultrasound-Promoted Syntheses

The use of alternative energy sources like microwaves and ultrasound has been shown to dramatically improve the efficiency of quinoline synthesis. ijpsjournal.comnih.gov Microwave-assisted synthesis utilizes microwave radiation to heat reactions, often leading to rapid and uniform heating of the reaction mixture. youtube.comyoutube.com This can result in significantly reduced reaction times, often from hours to minutes, and improved product yields compared to conventional heating methods. youtube.commdpi.comnih.gov

Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid medium. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.gov Both techniques are considered green because they improve energy efficiency and can enable reactions to proceed under milder conditions or even in the absence of a solvent. ijpsjournal.comnih.gov

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | Conventional Heating | 12 hours | Low (15-60%) | youtube.com |

| Friedländer Synthesis | Microwave Irradiation | 10-15 minutes | High (82-87%) | youtube.commdpi.com |

| Nucleophilic Aromatic Substitution | Conventional Heating | 12-24 hours | Low (35-60%) | youtube.com |

| Nucleophilic Aromatic Substitution | Microwave Irradiation | ~10 minutes | ~100% | youtube.com |

Solvent-Free and Environmentally Benign Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile and toxic organic solvents. ijpsjournal.com Significant progress has been made in developing solvent-free protocols for quinoline synthesis. jocpr.comnih.gov These reactions are often conducted by heating a mixture of the neat reactants, sometimes with a solid-supported catalyst. This approach minimizes waste, simplifies product purification, and reduces environmental impact. jocpr.comtandfonline.com

Water is also an excellent environmentally benign solvent for some organic reactions. Its high polarity can enhance the rate of certain reactions. organic-chemistry.org For example, efficient Friedländer syntheses of quinolines have been reported in water at moderate temperatures, completely avoiding the need for organic solvents or catalysts. organic-chemistry.org

Recyclable Catalyst Systems and Sustainable Protocols

The development of recyclable catalysts is crucial for sustainable chemical manufacturing. acs.org In quinoline synthesis, there is a strong trend towards replacing traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture, with heterogeneous or recyclable alternatives. bohrium.comacs.org

Nanoparticle catalysts, for instance, offer a high surface-area-to-volume ratio, leading to high catalytic activity. nih.gov Catalysts such as nano-flake ZnO or iron(III) chloride (FeCl₃·6H₂O) have been used effectively in solvent-free quinoline syntheses and can often be recovered and reused for several cycles. tandfonline.comnih.govtandfonline.com Solid acid catalysts, like Nafion, are another example of a reusable system that can be easily filtered off at the end of a reaction. mdpi.com The use of abundant, inexpensive, and non-toxic metals like iron or copper in catalytic systems further enhances the sustainability of these protocols. tandfonline.comijstr.org

| Catalyst | Reaction Type | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| FeCl₃·6H₂O | Friedländer Condensation | Water, Mild Conditions | Inexpensive, non-toxic, efficient | tandfonline.comtandfonline.com |

| Nano-flake ZnO | Friedländer Annulation | Solvent-free, 100°C | Good yields (68-98%), reusable | nih.gov |

| Nafion NR50 | Friedländer Synthesis | Ethanol, Microwave | Reusable solid acid catalyst | mdpi.com |

| Palladium on Nickel Foam | Quinoline Hydrogenation | Ethanol/Water, Low H₂ pressure | Highly reusable, no filtration needed | rsc.org |

Spectroscopic Characterization Techniques for 4 Bromo 6 Fluoro 2,8 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR data for 4-Bromo-6-fluoro-2,8-dimethylquinoline could be located. This analysis would typically reveal the chemical shifts, coupling constants, and integration of the protons on the quinoline (B57606) core and the two methyl groups, providing crucial information about the electronic environment and connectivity of the hydrogen atoms.

Specific ¹³C NMR and DEPT-135 data for this compound are not available. A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, while a DEPT-135 experiment would differentiate between CH, CH₂, and CH₃ groups, thus confirming the carbon skeleton.

No ¹⁹F NMR data was found for this compound. This technique is essential for characterizing the fluorine substituent, and its chemical shift and coupling to nearby protons would provide valuable structural information.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

There is no available mass spectrometry or high-resolution mass spectrometry data for this compound. MS analysis would determine the mass-to-charge ratio of the molecular ion, confirming the molecular weight. HRMS would provide the exact mass, allowing for the determination of the elemental formula.

Vibrational Spectroscopy

Experimental IR spectroscopy data for this compound is absent from the searched resources. An IR spectrum would show characteristic absorption bands for the functional groups present, such as C-H, C=C, C=N, C-F, and C-Br bonds, which would help to confirm the molecular structure.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission techniques, provides valuable insights into the electronic transitions and photophysical properties of molecules. For quinoline derivatives, these properties are known to be influenced by the nature and position of substituents on the heterocyclic ring system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of quinoline and its derivatives typically exhibits two main absorption bands corresponding to π→π* and n→π* electronic transitions. rsc.orgscielo.br The high-energy band, usually found in the 230–320 nm range, is assigned to the π→π* transition and is characterized by a high molar absorption coefficient. rsc.org A lower-energy band, often appearing as a shoulder in the 320–450 nm range, is attributed to the n→π* transition and has a significantly lower molar absorptivity. rsc.org

Table 1: Representative UV-Vis Absorption Data for Substituted Quinoline Analogues in Dichloromethane (DCM)

| Compound/Analogue | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition | Reference |

| Quinoline Derivative Analogue 1 | ~280 | > 104 | π→π | rsc.org |

| Quinoline Derivative Analogue 1 | ~350 | ~ 103 | n→π | rsc.org |

| Quinoline-substituted Oxazole | ~330-340 | Not specified | π→π* | researchgate.net |

Note: The data presented are for analogous quinoline derivatives and not for this compound itself. The exact absorption maxima and molar absorptivities for the target compound may vary.

Fluorescence Emission Spectroscopy for Photophysical Property Investigation

Fluorescence emission spectroscopy is a powerful tool for investigating the photophysical properties of quinoline derivatives, which are often fluorescent. rsc.org The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. scielo.br Upon excitation at a wavelength corresponding to an absorption band, the molecule transitions to an excited state and can then relax to the ground state by emitting a photon.

In polar solvents, many quinoline derivatives exhibit an emission band around 400 nm. scielo.br The substitution pattern on the quinoline ring significantly influences the fluorescence characteristics. For example, the presence of electron-withdrawing or electron-donating groups can alter the energy of the emitting state and affect the fluorescence quantum yield. rsc.org While direct fluorescence data for this compound is scarce, analysis of related compounds provides insight into its likely emissive behavior.

Table 2: Representative Fluorescence Emission Data for Substituted Quinoline Analogues

| Compound/Analogue | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent | Reference |

| Quinoline Derivative Analogue 2 | 350 | ~400 | Dichloromethane | rsc.org |

| Quinoline-substituted Oxazole | Not specified | ~400-420 | Various Solvents | researchgate.net |

| Quinoline Derivative Analogue 3 | ~350 | ~400 | Ethanol | scielo.br |

Note: This table presents generalized data from analogous quinoline compounds to illustrate typical fluorescence properties. The specific emission characteristics of this compound may differ.

Photoemission Spectroscopy

Photoemission spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Valence Band (VB) Photoelectron Spectroscopy, are surface-sensitive methods that provide information about the elemental composition and electronic state of the elements within a molecule.

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Electron Analysis

X-ray Photoelectron Spectroscopy (XPS) is used to determine the binding energies of core-level electrons, which are characteristic of each element and its chemical environment. For this compound, XPS analysis would provide distinct peaks for C 1s, N 1s, Br 3d, and F 1s core levels. The precise binding energies of these peaks are sensitive to the local chemical environment of each atom.

While specific XPS data for this compound is not available, expected binding energy ranges can be inferred from data on related structures.

N 1s: The nitrogen in the quinoline ring is in a pyridinic environment. The N 1s binding energy for pyridinic nitrogen is typically observed in the range of 398.5–399.5 eV. However, protonation or strong electron-withdrawing effects can shift this to higher binding energies, around 400-402 eV. lanl.gov

Br 3d: The Br 3d peak for organobromine compounds appears around 70-71 eV. researchgate.net The Br 3d spectrum consists of a doublet (3d5/2 and 3d3/2) due to spin-orbit coupling. thermofisher.com

F 1s: The F 1s binding energy for organofluorine compounds is typically found around 688-689 eV. thermofisher.com

C 1s: The C 1s spectrum would be complex, with different peaks corresponding to carbons bonded to nitrogen, bromine, fluorine, and other carbons.

Table 3: Estimated Core-Level Binding Energies for this compound Based on Analogous Compounds

| Element | Core Level | Estimated Binding Energy (eV) | Reference for Analogue |

| Nitrogen | N 1s | 398.5 - 401.0 | lanl.gov |

| Bromine | Br 3d | 70 - 71 | researchgate.net |

| Fluorine | F 1s | 688 - 689 | thermofisher.com |

| Carbon | C 1s | 284 - 288 | General Range |

Note: These are estimated values based on data for compounds with similar chemical functionalities. Actual experimental values for this compound may vary.

Valence Band (VB) Photoelectron Spectroscopy for Outer Valence Region Elucidation

Valence Band (VB) Photoelectron Spectroscopy, typically using UV radiation (UPS), probes the molecular orbitals in the outer valence region. The resulting spectrum provides a fingerprint of the molecular electronic structure, showing the distribution of electron density in the highest occupied molecular orbitals (HOMOs).

For aromatic heterocycles like quinoline, the valence band spectrum is composed of a series of bands corresponding to the ionization of electrons from various π and σ molecular orbitals. huji.ac.ilnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed spectral features to specific molecular orbitals. huji.ac.ilnih.gov Studies on prototypical aromatic heterocycles have shown that the outer-valence electronic structure can be accurately predicted using computational methods. huji.ac.ilnih.gov

For this compound, the substituents would influence the energies of the molecular orbitals. The lone pairs on the nitrogen and halogen atoms, as well as the π-system of the quinoline ring and the σ-orbitals of the methyl groups, would all contribute to the valence band spectrum. While specific VB spectra for this compound are not documented in the searched literature, computational studies on similar heterocyclic systems suggest that the highest occupied molecular orbitals would have significant contributions from the quinoline π-system, with the halogen and nitrogen lone pairs also contributing at distinct energies. huji.ac.ilnih.gov

Chemical Reactivity and Transformation Pathways of 4 Bromo 6 Fluoro 2,8 Dimethylquinoline

Reactivity at the Halogenated Positions (C-4 Bromine, C-6 Fluorine)

The two halogen atoms on the quinoline (B57606) scaffold, bromine at the C-4 position and fluorine at the C-6 position, exhibit distinct reactivity profiles, enabling selective functionalization through different reaction mechanisms.

The carbon-bromine (C-Br) bond at the C-4 position is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This selectivity stems from the significant difference in bond dissociation energies between a C-Br bond and a C-F bond on an aromatic ring. The C-Br bond is weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step in the catalytic cycle. libretexts.orgwikipedia.org The C-F bond, being one of the strongest single bonds in organic chemistry, is typically unreactive under standard Suzuki-Miyaura conditions. mdpi.commdpi.com

The general order of reactivity for aryl halides in these reactions is I > OTf > Br >> Cl, with F being largely inert. wikipedia.org This differential reactivity allows for the selective coupling of an aryl or vinyl boronic acid at the C-4 position of 4-bromo-6-fluoro-2,8-dimethylquinoline, leaving the C-6 fluorine atom intact. Such reactions are pivotal for constructing complex molecular architectures by forming new carbon-carbon bonds. rsc.org

While specific studies on this compound are not prevalent, extensive research on analogous bromo-substituted quinolines and other aryl bromides demonstrates the feasibility and high efficiency of this transformation. researchgate.netnih.govnih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent mixture. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd precatalyst & ligand screen | DBU | THF/Water | Optimized | researchgate.net |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/MeOH | 82% | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 4-Bromoanisole | Phenylboronic acid | Pd@Fe₃O₄@C | K₂CO₃ | Ethanol/Water | >99% | researchgate.net |

In contrast to cross-coupling reactions, the C-6 fluorine atom is the more reactive site for nucleophilic aromatic substitution (SₙAr). In SₙAr reactions, the rate-limiting step is the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.

Fluorine, being the most electronegative halogen, strongly polarizes the carbon atom to which it is attached, making it highly electrophilic and susceptible to nucleophilic attack. Furthermore, fluoride (B91410) is a competent leaving group in the context of the SₙAr mechanism. Therefore, nucleophiles can selectively displace the fluorine atom at the C-6 position, particularly because the quinoline ring system itself is electron-deficient. This reactivity is well-documented for fluoroquinolone compounds, where substitution at the fluorine-bearing carbon is a common strategy for derivatization. nih.govmdpi.com Organic photoredox catalysis has also emerged as a method to enable SₙAr on unactivated fluoroarenes under mild conditions. nih.gov

Fluorine (C-6): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) portion of the quinoline ring towards electrophilic substitution. However, it can also exert a weak resonance-donating effect (+M). In the context of SₙAr, its strong -I effect is dominant, making the C-6 position electrophilic.

Bromine (C-4): Bromine is also electronegative and exerts a -I effect, but less so than fluorine. It has a more pronounced +M effect compared to fluorine. Its position on the pyridine (B92270) ring (C-4) is significantly influenced by the electron-withdrawing nature of the ring nitrogen. This placement makes the C-Br bond highly polarized and susceptible to oxidative addition in palladium catalysis.

Combined Effects: The presence of the electron-withdrawing fluorine at C-6 further lowers the electron density of the entire ring system, which can enhance the rate of nucleophilic attack (SₙAr) and potentially influence the reactivity at other positions. Conversely, the electron-donating methyl groups at C-2 and C-8 slightly counteract this deactivation through hyperconjugation and a +I effect, which can influence the regioselectivity of certain reactions. acs.orgimperial.ac.uk The steric bulk of the C-8 methyl group may also hinder reactions at the adjacent nitrogen atom or C-7 position. rsc.orgpurdue.edu

Reactivity at the Alkyl Substituents (C-2 and C-8 Methyl Groups)

The methyl groups at the C-2 and C-8 positions are not mere spectators; they are active sites for various chemical transformations, primarily due to their "benzylic" character. The proximity to the aromatic quinoline system activates the C-H bonds of the methyl groups, making them amenable to functionalization.

The C-H bonds of the methyl groups at C-2 and C-8 are analogous to benzylic C-H bonds and can undergo radical or oxidative functionalization. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are potent oxidants capable of activating such C-H bonds, often via a hydride abstraction mechanism, to form a stabilized carbocationic intermediate. rsc.orgyoutube.com This intermediate can then be trapped by various nucleophiles. researchgate.netnih.govrsc.org This approach allows for the introduction of new C-O, C-N, or C-C bonds at the methyl positions. nih.govnih.gov

Studies on toluene and its derivatives show that DDQ can activate the benzylic methyl group to form an insertion product, which can then be converted into other functional groups. rsc.org This principle is applicable to the methyl groups on the quinoline ring, providing a pathway to derivatives like alcohols, ethers, or amines at these positions.

Oxidation is the most common transformation for the methyl groups on a quinoline core. Depending on the oxidant and reaction conditions, the methyl groups can be selectively oxidized to aldehydes or further to carboxylic acids.

Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of methyl groups on heterocyclic rings to the corresponding aldehydes. tandfonline.comtandfonline.comresearchgate.net Studies on various methylquinolines have shown that SeO₂ in a solvent like dioxane can provide good yields of quinoline aldehydes. tandfonline.comemporia.edu It has been noted that a 2-methyl group is often more susceptible to oxidation than a 4-methyl group, suggesting that in this compound, the C-2 methyl might be oxidized preferentially over the C-8 methyl under certain conditions. nih.gov Other methods using hypervalent iodine reagents have also been developed for the chemoselective oxidation of methylquinolines. researchgate.net More forceful oxidation, for instance with chromic acid, can lead to the formation of the corresponding carboxylic acid. pvamu.edu

Reduction of the methyl groups is less common and generally requires harsh conditions that might also affect other parts of the molecule, such as the halogen substituents or the aromatic rings. Therefore, oxidative functionalization remains the more synthetically useful pathway for modifying the alkyl centers.

Table 2: Oxidation of Methylquinolines with Various Reagents

| Substrate | Reagent | Product | Yield | Reference |

| 2-Methylquinoline (Quinaldine) | SeO₂ in boiling dioxane | 2-Quinolinecarboxaldehyde | 50-56% | tandfonline.com |

| 4-Methylquinoline (Lepidine) | SeO₂ in boiling dioxane | 4-Quinolinecarboxaldehyde | 75-85% | tandfonline.com |

| 8-Methylquinoline | SeO₂ | 8-Quinoline aldehyde | 49% | emporia.edu |

| 4-Methylquinolines | PIDA (hypervalent iodine) | Quinoline-4-carbaldehydes | Good | researchgate.net |

| 4-Methylquinoline | Chromic acid | Quinoline-4-carboxylic acid | - | pvamu.edu |

Electrophilic and Nucleophilic Substitution on the Quinoline Core

The quinoline nucleus of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemistry being heavily influenced by the existing substituents.

Nucleophilic Substitution:

The pyridine ring of the quinoline system is inherently electron-deficient, a characteristic that is amplified by the presence of the electronegative fluorine atom on the carbocyclic ring. This electronic pull makes the positions on the pyridine ring, particularly C4, highly susceptible to nucleophilic attack. The bromine atom at the C4 position is an excellent leaving group, rendering this site the primary target for nucleophilic aromatic substitution (SNAr).

In analogous compounds like 4-bromo-6-fluoroquinoline (B1289494), the C4-bromo group readily undergoes displacement by various nucleophiles. ossila.com Similarly, for 4-Bromo-6,8-difluoro-2-methylquinoline, the bromine atom at position 4 is reported to be highly susceptible to SNAr reactions. This high reactivity allows for the introduction of a wide range of functionalities, including amines, thiols, and alkoxides, at the C4 position. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom helps to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism, thus facilitating the substitution.

While less reactive than the C-Br bond, the C-F bond at the C6 position can also undergo nucleophilic substitution, although this typically requires more forcing conditions or specific catalytic activation. For 4-bromo-6-fluoroquinoline, nucleophilic aromatic substitution can occur on the fluoride group. ossila.com

Electrophilic Substitution:

When EAS does occur, the directing effects of the existing substituents come into play. The methyl groups at C2 and C8 are activating and ortho-, para-directing. The fluorine atom at C6 is deactivating but ortho-, para-directing. Therefore, any potential electrophilic attack would likely be directed to the C5 or C7 positions, guided by the cumulative electronic effects of the methyl and fluoro groups.

| Reaction Type | Primary Reactive Site | Key Influencing Factors | Typical Products |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4-Br | Excellent leaving group (Br), electron-deficient pyridine ring, stabilization of intermediate by N and F. | 4-amino, 4-alkoxy, 4-thioether substituted quinolines. |

| Palladium-Catalyzed Cross-Coupling | C4-Br | High reactivity of the C-Br bond in oxidative addition. | 4-aryl, 4-alkynyl, 4-alkyl substituted quinolines. |

| Electrophilic Aromatic Substitution (EAS) | C5 or C7 | Deactivation by F and quinoline N. Directing effects of C8-methyl and C6-fluoro groups. Generally requires harsh conditions. | Nitrated or halogenated products on the benzene ring. |

Regioselectivity and Chemoselectivity in Chemical Transformations

Regioselectivity and chemoselectivity are critical considerations in the chemical transformations of a multifunctional molecule like this compound.

Regioselectivity:

The substitution pattern on the quinoline core provides strong regiochemical control.

Nucleophilic Attack: As established, nucleophilic attack occurs preferentially at the C4 position due to the lability of the C-Br bond and the electronic activation of the pyridine ring.

Metal-Catalyzed Cross-Coupling: In palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the C4-Br bond is the exclusive site of reaction. The C-Br bond is significantly more reactive towards oxidative addition to Pd(0) catalysts than the more robust C-F bond. This differential reactivity is a common feature in halogenated aromatic compounds and allows for selective functionalization. For the related 4-Bromo-6,8-difluoro-2-methylquinoline, the bromine at C4 allows for selective cross-coupling reactions.

Directed Ortho-Metalation (DoM): The substituents on the benzene ring could potentially direct lithiation. The fluorine atom is a known, albeit weak, ortho-directing group, which might direct metalation to the C5 position. The C8-methyl group could also influence the regiochemistry of such reactions.

Chemoselectivity:

The primary challenge in the chemistry of this compound is achieving selectivity between the two different halogen atoms.

C-Br vs. C-F Reactivity: The most significant aspect of chemoselectivity is the differential reactivity of the C-Br and C-F bonds. The C-Br bond is weaker and more polarizable, making it the preferred site for reactions involving metal catalysts or strong nucleophiles under standard conditions. The C-F bond is much stronger and generally requires harsher conditions or specialized catalysts (e.g., those for C-F activation) to react. This allows for sequential functionalization, where the C4 position is modified first, leaving the C6-fluoro group intact for subsequent transformations.

| Transformation Type | Selective Target | Rationale for Selectivity | Potential Competing Reaction |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C4-Br | Higher reactivity of C-Br bond towards Pd(0) oxidative addition compared to C-F. | Reaction at C6-F (requires forcing conditions). |

| SNAr with Amines/Alkoxides | C4-Br | Bromide is a better leaving group than fluoride. | Substitution at C6-F (slower reaction rate). |

| Side-Chain Halogenation | C2-CH3 or C8-CH3 | Radical reaction conditions targeting benzylic positions. | Ring halogenation (less likely under radical conditions). |

Mechanistic Investigations of Key Synthetic and Derivatization Reactions

The mechanisms underlying the synthesis and derivatization of substituted quinolines are well-studied, and these principles apply to this compound.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The primary derivatization pathway, substitution at C4, proceeds via the SNAr mechanism. This is a two-step process:

Addition of Nucleophile: A nucleophile (Nu-) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and is particularly stabilized by the electronegative nitrogen atom and the C6-fluoro substituent.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion (Br-), which is a good leaving group, yielding the 4-substituted quinoline product.

Mechanism of Synthesis (via Cyclization):

The synthesis of the quinoline core itself typically involves the cyclization of appropriately substituted anilines. For a compound like this compound, a plausible synthetic route would involve a reaction like the Doebner-von Miller or a related cyclization. A key step would be the acid-catalyzed cyclization of an intermediate formed from a substituted aniline (B41778). For instance, in the synthesis of a related compound, 4-Bromo-6,8-difluoro-2-methylquinoline, a brominated acetophenone (B1666503) undergoes cyclization under strongly acidic conditions. The mechanism involves the protonation of a carbonyl group, followed by intramolecular electrophilic attack on the aniline ring and subsequent dehydration and aromatization to form the quinoline system.

Computational Mechanistic Studies:

For complex heterocyclic systems, computational methods like Density Functional Theory (DFT) are invaluable for mechanistic investigations. For a molecule like this compound, DFT calculations can be used to:

Model the transition states of SNAr and cross-coupling reactions to understand activation barriers and reaction kinetics.

Calculate the electron density at different positions on the ring to predict the most likely sites for electrophilic and nucleophilic attack.

Determine the relative energies of different regioisomeric products, providing insight into the thermodynamic control of reactions.

Investigate the geometry and electronic structure of the Meisenheimer complex in SNAr reactions to understand how the substituents contribute to its stability.

These computational studies provide a molecular-level understanding that complements experimental findings and aids in the rational design of synthetic routes and derivatization strategies.

Advanced Applications of 4 Bromo 6 Fluoro 2,8 Dimethylquinoline in Materials Science and Organic Synthesis

Role as a Versatile Building Block and Intermediate in Organic Synthesis

4-Bromo-6-fluoro-2,8-dimethylquinoline is recognized primarily as a versatile building block in organic synthesis. The presence of a bromine atom at the 4-position of the quinoline (B57606) ring is a key feature, offering a reactive handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, are commonly employed to functionalize such bromo-heterocyclic compounds. These reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby allowing for the construction of complex molecular architectures.

The fluorine atom at the 6-position and the methyl groups at the 2- and 8-positions influence the electronic properties and steric environment of the molecule. These substituents can modulate the reactivity of the quinoline core and influence the properties of the resulting derivatives. For instance, the electron-withdrawing nature of the fluorine atom can impact the electron density of the aromatic system, which can be a crucial factor in the design of new materials and biologically active compounds. A closely related isomer, 4-bromo-2-fluoro-6,8-dimethylquinoline, has been specifically identified as a building block for the synthesis of more complex 2,4-substituted quinoline compounds.

Development of New Organic Materials with Tunable Properties

Quinoline derivatives are known to be useful as intermediates in the preparation of dyes for applications in Organic Light-Emitting Diodes (OLEDs) and solar cells. The rigid and planar structure of the quinoline core provides a good platform for creating materials with desirable photophysical and electronic properties. The bromo and fluoro substituents on the quinoline ring can be strategically utilized to fine-tune the energy levels (HOMO/LUMO) of the resulting molecules, which is a critical aspect in the design of efficient OLED emitters and sensitizers for dye-sensitized solar cells (DSSCs).

For instance, the bromine atom can serve as a site for introducing donor or acceptor moieties to create donor-acceptor type dyes, which are known for their strong intramolecular charge transfer characteristics, a key property for efficient light emission and charge separation.

The quinoline scaffold is a common feature in many fluorescent dyes and probes due to its inherent fluorescence and sensitivity to the local environment. While there is no specific research on this compound as a fluorescent probe, its structural features suggest potential in this area. The reactive bromine site could be used to attach specific recognition units for detecting various analytes such as metal ions, anions, or biologically relevant molecules. Upon binding to the target analyte, a change in the fluorescence properties (e.g., intensity, wavelength) of the quinoline core could be observed, enabling its use in chemical sensing and bioimaging applications.

Precursor for Advanced Heterocyclic Scaffolds with Diverse Functionalities

This compound serves as a valuable precursor for the synthesis of more complex and advanced heterocyclic scaffolds. The reactivity of the C-Br bond allows for its conversion into other functional groups or for its participation in cyclization reactions to build fused heterocyclic systems. These more elaborate structures are often sought after in medicinal chemistry and materials science due to their unique three-dimensional shapes and diverse functionalities.

Q & A

Q. What are the common synthetic routes for 4-Bromo-6-fluoro-2,8-dimethylquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization or substitution reactions. For example, the Friedländer synthesis (used for analogous quinolines) employs β-ketoesters and substituted anilines under acidic conditions . Bromination and fluorination steps are critical: bromine can be introduced via electrophilic substitution using Br₂/FeBr₃, while fluorination may require Balz-Schiemann or halogen-exchange reactions with KF/Cu catalysts . Key Variables:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign methyl groups (δ 2.3–2.7 ppm for CH₃) and aromatic protons (δ 7.0–8.5 ppm). Fluorine coupling splits signals in ¹⁹F NMR (e.g., δ -110 to -120 ppm) .

- X-ray Crystallography: Resolves steric effects from bromine/fluorine substituents (e.g., bond angles ~120° for planar quinoline ring) .

- Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ at m/z 268.0 (C₁₁H₁₀BrFN⁺) .

Q. How does the substitution pattern affect the compound’s physicochemical properties?

Methodological Answer: Substituent position and electronegativity dictate properties:

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound?

Methodological Answer:

- Buchwald-Hartwig Amination: Use Pd(dba)₂/Xantphos (2 mol%) with KOtBu in toluene (80°C, 12h) to couple aryl bromides with amines .

- Suzuki-Miyaura Coupling: Optimize with Pd(PPh₃)₄ (1.5 mol%), Na₂CO₃ in dioxane/H₂O (3:1), and aryl boronic acids (90°C, 8h). Bromine at C4 is more reactive than fluorine at C6 due to lower electronegativity .

Troubleshooting: - Low Yields: Add TBAB (phase-transfer catalyst) for heterocyclic substrates.

- Byproducts: Control stoichiometry (1:1.2 for boronic acid) to avoid diarylation .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions in antimicrobial assays (e.g., MIC variations) may arise from:

- Assay Conditions: pH (7.4 vs. 6.5) affects protonation of the quinoline nitrogen .

- Bacterial Strains: Gram-negative vs. Gram-positive permeability (e.g., outer membrane lipopolysaccharides block uptake) .

Resolution: - Standardize protocols using CLSI guidelines.

- Perform dose-response curves with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to DNA gyrase (PDB: 1KZN). Fluorine at C6 enhances hydrogen bonding with Thr165 (ΔG ≈ -8.2 kcal/mol) .

- QSAR Models: Use Hammett constants (σₓ) for substituents: bromine (σₓ=+0.23) increases electron density, enhancing π-π stacking with aromatic residues .

- MD Simulations (GROMACS): Analyze stability of quinoline-enzyme complexes over 100 ns trajectories. Methyl groups at C2/C8 reduce conformational flexibility, improving binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.